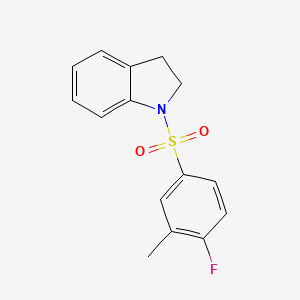

1-((4-Fluoro-3-methylphenyl)sulfonyl)indoline

CAS No.: 695218-74-7

Cat. No.: VC6595799

Molecular Formula: C15H14FNO2S

Molecular Weight: 291.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 695218-74-7 |

|---|---|

| Molecular Formula | C15H14FNO2S |

| Molecular Weight | 291.34 |

| IUPAC Name | 1-(4-fluoro-3-methylphenyl)sulfonyl-2,3-dihydroindole |

| Standard InChI | InChI=1S/C15H14FNO2S/c1-11-10-13(6-7-14(11)16)20(18,19)17-9-8-12-4-2-3-5-15(12)17/h2-7,10H,8-9H2,1H3 |

| Standard InChI Key | LREGUYLFPPELLU-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)F |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The compound’s systematic IUPAC name, 1-((4-fluoro-3-methylphenyl)sulfonyl)indoline, reflects its core structure:

-

Indoline moiety: A bicyclic system comprising a benzene ring fused to a five-membered nitrogen-containing ring.

-

Arylsulfonyl group: A 4-fluoro-3-methylphenyl substituent attached via a sulfonyl (-SO₂-) linker to the indoline’s nitrogen atom.

Molecular formula: C₁₅H₁₄FNO₂S

Molecular weight: 291.34 g/mol (calculated from analogs ).

Table 1: Comparative Physical Properties of Indoline Sulfonamide Derivatives

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-((4-fluoro-3-methylphenyl)sulfonyl)indoline follows established protocols for N-arylsulfonyl indolines :

-

Indoline Formation:

-

Sulfonylation:

-

Functionalization:

Optimization Challenges

-

Regioselectivity: Competing reactions at indoline’s nitrogen vs. oxygen sites require careful catalyst selection (e.g., ZnCl₂ for [4 + 2] cycloadditions) .

-

Steric Effects: The 3-methyl group on the phenyl ring may hinder sulfonylation, necessitating higher temperatures or polar solvents .

Pharmacological Profile

Mechanism of Action

As a RORγ agonist, the compound potentiates T helper 17 (Th17) cell differentiation by enhancing RORγ-dependent transcription :

-

Binding Pocket: The sulfonamide linker and fluorophenyl group interact with RORγ’s ligand-binding domain (LBD), stabilizing an active conformation .

-

Functional Outcomes:

Structure-Activity Relationships (SAR)

Critical modifications impacting RORγ agonism :

-

Sulfonamide Linker:

-

Indoline Substituents:

Table 2: SAR of Selected Indoline Sulfonamide Derivatives

| Compound | R₁ (Indoline) | R₂ (Phenyl) | EC₅₀ (nM) | IL-17 Induction (%) |

|---|---|---|---|---|

| 7 | H | 4-Fluorophenyl | 850 | 15 (Inverse agonist) |

| 8 | CH₃ | 4-Fluorophenyl | 120 | 38 |

| 61 | 2-CH₃ | 4-Fluoro-3-methyl | 95 | 52 |

| 70 | 3-CF₃ | 4-Fluoro-3-methyl | 12 | 61 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume